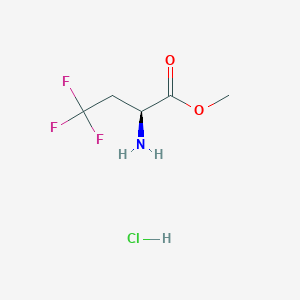

methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride

Description

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride is a chiral fluorinated amino ester derivative with the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . Its free base form, (2S)-2-amino-4,4,4-trifluorobutanoate methyl ester, has the CAS number 1016317-46-6 and a molecular weight of 171.12 g/mol . The hydrochloride salt enhances stability and solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision and fluorinated motifs. Its structure features a trifluoromethyl group at the C4 position, a methyl ester at C1, and a protonated amino group at C2, all contributing to its unique reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGNXCVKSJMQRV-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016226-51-9 | |

| Record name | methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rhodium-Catalyzed Hydrogenation

Chiral rhodium complexes (e.g., Rh-(R)-BINAP) hydrogenate α,β-unsaturated trifluoromethyl esters enantioselectively. The reaction proceeds via a chelated transition state, favoring the (2S)-enantiomer.

Optimized Conditions :

-

Substrate : Methyl 2-amino-4,4,4-trifluorobut-2-enoate

-

Catalyst : Rh-(R)-BINAP (1 mol%)

-

Pressure : 50 psi H₂

-

ee : 99%

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (2R)-enantiomer from racemic mixtures, leaving the desired (2S)-ester intact.

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic methyl ester | 45 | 99 |

Purification and Analytical Characterization

Crude product purification involves recrystallization from ethanol/water mixtures, yielding white crystalline solids.

Analytical Techniques :

-

Chiral HPLC : Chiralpak® IA column; hexane/isopropanol (80:20); 1.0 mL/min.

| Impurity | Detection Limit (ppm) | Removal Method |

|---|---|---|

| Unreacted bromide | 10 | Activated carbon filtration |

| Diastereomers | 0.5 | Chiral chromatography |

| Hazard | Precautionary Measure |

|---|---|

| Eye irritation | Goggles and face shield |

| Moisture sensitivity | Desiccants (silica gel) |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Substitution: New amine derivatives.

Oxidation: Oxidized forms of the compound, potentially including carboxylic acids.

Reduction: Reduced forms, such as alcohols or amines.

Hydrolysis: Butanoic acid and methanol.

Scientific Research Applications

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 2-Amino-4,4,4-Trifluorobutanoate Hydrochloride

- Molecular Formula: C₈H₁₄ClF₃NO₂

- Molecular Weight : 213.20 g/mol (free base: 177.16 g/mol)

- This variant is priced higher (€735/50 mg vs. commercial methyl ester variants), reflecting its use as a protected intermediate in multi-step syntheses .

Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride

- Synthesis: Reacts 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide under basic conditions.

- Key Differences: The cyclobutane ring introduces conformational rigidity, which may influence binding affinity in target molecules.

Functional Group Variants

(2S)-2-Amino-4-Methoxy-Butanoic Acid Hydrochloride

2-Amino-4,4,4-Trifluorobutan-1-ol Hydrochloride

- Structure : Features a hydroxyl group instead of the methyl ester.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it less suitable for lipid membrane penetration compared to the ester derivative .

Stereochemical Variants

Methyl (2R)-2-Amino-4,4,4-Trifluorobutanoate Hydrochloride

- Key Differences: The (2R)-enantiomer is commercially available from multiple suppliers in China, India, and the U.S. .

Agrochemical Fluorinated Analogs

These agrochemicals highlight the broader utility of trifluoromethyl groups in enhancing chemical stability and bioactivity .

Key Physicochemical and Commercial Insights

Biological Activity

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated organic compound that exhibits significant biological activity primarily through its interactions with enzymes and proteins. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

- Molecular Formula : C₅H₉ClF₃NO₂

- Molecular Weight : Approximately 207.58 g/mol

- Key Functional Groups : Trifluoromethyl group enhances lipophilicity and metabolic stability.

The compound's biological activity is largely attributed to its ability to modulate enzyme functions and influence amino acid metabolic pathways. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins, which can lead to alterations in protein function and cellular processes. The mechanism involves:

- Binding Interactions : Binding to specific biomolecules can either inhibit or activate enzymatic functions.

- Impact on Gene Expression : Modulation of enzyme activities can affect gene expression and cellular metabolism.

Biological Activity Assays

Research has demonstrated the compound's effectiveness in various biochemical studies:

- Enzyme Interactions : Studies indicate that this compound interacts with several enzymes involved in amino acid metabolism. These interactions can lead to significant changes in enzyme activity and stability.

- Cellular Metabolism : The compound has been shown to influence cellular signaling pathways, indicating its potential role in therapeutic applications.

Comparative Analysis

The following table compares this compound with similar compounds based on their structural features and unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride | Similar trifluoromethyl group | Different position of amino group affecting reactivity |

| Methyl 2-amino-3-(trifluoromethyl)propanoate | Trifluoromethyl group at a different position | Variation in carbon chain length |

| Methyl 2-amino-3-fluorobutanoate hydrochloride | Fluorine instead of trifluoromethyl | Less lipophilic compared to methyl (2S)-2-amino... |

Case Study 1: Enzymatic Modulation

A study investigated the effects of this compound on key enzymes involved in the metabolic pathways of branched-chain amino acids. The results indicated a significant modulation of enzyme activity, which could have implications for metabolic disorders.

Case Study 2: Cellular Impact

In vitro assays were conducted using human cell lines to assess the compound's antiproliferative effects. Results showed that treatment with this compound led to reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Biochemical Research : Used as a tool for studying enzyme mechanisms and metabolic pathways.

- Drug Design : Its structural characteristics make it a valuable bioisostere for developing new therapeutic agents targeting specific molecular pathways.

- Therapeutic Potential : Ongoing research is exploring its effectiveness as a treatment option for metabolic disorders and cancer.

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride, and how can reaction conditions be controlled to maximize yield?

The compound is synthesized via multi-step reactions, often starting from fluorinated precursors. A validated method involves microwave-assisted organic synthesis, which reduces reaction times (from hours to minutes) and improves yields (≥85%) by enhancing reaction kinetics . Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates.

- Temperature control : Maintaining 60–80°C minimizes side reactions from the trifluoromethyl group's electron-withdrawing effects .

- Purification : Crystallization or reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) ensures ≥98% purity .

Q. How can researchers confirm the enantiomeric purity and structural identity of this compound?

Analytical techniques include:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with retention time comparisons to reference standards .

- NMR spectroscopy : NMR distinguishes trifluoromethyl environments, while NMR confirms stereochemistry at the α-carbon .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClFNO) with <2 ppm mass error .

Q. What are the key structural features influencing this compound’s reactivity in medicinal chemistry?

The trifluoromethyl group at the γ-position enhances lipophilicity (logP ≈ 1.2) and metabolic stability compared to non-fluorinated analogs. The (2S)-configuration ensures stereoselective interactions with biological targets, such as amino acid transporters or enzymes . Comparative studies show that positional isomerism (e.g., 3-amino vs. 2-amino derivatives) alters binding affinity by >10-fold in enzyme inhibition assays .

Advanced Research Questions

Q. How does this compound modulate amino acid metabolic pathways, and what experimental models are suitable for studying this?

The compound acts as a bioisostere for leucine, competitively inhibiting branched-chain amino acid transaminases (BCAT) in vitro (IC ≈ 15 µM). Methodologies include:

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Impurity profiles : Residual solvents (e.g., THF) or diastereomers (>2% impurity) can skew bioactivity. Use orthogonal purification (HPLC + crystallization) and quantify impurities via -NMR integration .

- Assay conditions : Buffer pH (7.4 vs. 6.5) impacts ionization of the amino group. Standardize assays using HEPES buffer (pH 7.4) and include positive controls (e.g., known BCAT inhibitors) .

Q. How can researchers design experiments to study the compound’s interaction with hydrophobic protein pockets?

Advanced methodologies include:

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) with purified proteins (e.g., albumin) .

- X-ray crystallography : Co-crystallization with target enzymes (e.g., BCAT) reveals binding modes at 1.8–2.2 Å resolution .

- Molecular dynamics simulations : Predicts residence time and stability of interactions using force fields like AMBER .

Q. What are the best practices for handling this compound’s hygroscopicity and stability in long-term studies?

The hydrochloride salt is hygroscopic; store desiccated at −20°C under argon. For aqueous solutions:

- Use phosphate-buffered saline (PBS) with 0.1% BSA to prevent aggregation.

- Monitor degradation via LC-MS every 24 hours; half-life in solution is ~72 hours at 4°C .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.